3-(4-Bromo-2-chlorophenyl)azetidin-3-ol;hydrochloride

Description

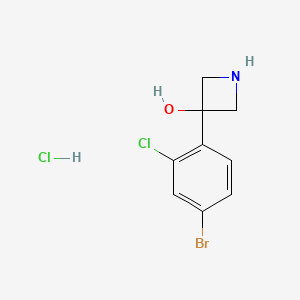

3-(4-Bromo-2-chlorophenyl)azetidin-3-ol;hydrochloride is a substituted azetidine derivative featuring a 4-bromo-2-chlorophenyl group attached to the azetidin-3-ol core. This compound is structurally characterized by a four-membered azetidine ring with a hydroxyl group at the 3-position and a hydrochloride salt. The compound is likely used as a pharmaceutical intermediate or building block in organic synthesis, given the prominence of azetidines in drug discovery .

Properties

IUPAC Name |

3-(4-bromo-2-chlorophenyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO.ClH/c10-6-1-2-7(8(11)3-6)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASAPPZOKIXHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=C(C=C(C=C2)Br)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol hydrochloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting product is then treated with hydrochloric

Biological Activity

3-(4-Bromo-2-chlorophenyl)azetidin-3-ol hydrochloride is a synthetic compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound has garnered attention due to its potential biological activities, which include anticancer properties and interactions with various biological pathways.

- Molecular Formula : C9H9BrClNO·HCl

- Molecular Weight : 298.99 g/mol

- CAS Number : 2378503-79-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with an azetidine derivative in the presence of bases like sodium hydride and solvents such as dimethylformamide (DMF). The product is subsequently treated with hydrochloric acid to yield the hydrochloride salt form.

Anticancer Properties

Recent studies have indicated that azetidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol have shown promising results in inhibiting the growth of MCF-7 breast cancer cells. In vitro assays demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as therapeutic agents .

The biological activity of 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol hydrochloride may be attributed to its ability to interact with tubulin, leading to destabilization of microtubules. This action is crucial for disrupting mitotic processes in cancer cells, thereby inhibiting their proliferation. The compound's structure allows it to bind effectively to the tubulin protein, which is essential for maintaining cell structure and function during division .

Case Studies

- In Vitro Studies : In a study focused on various azetidine derivatives, 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol hydrochloride was evaluated for its cytotoxic effects against MCF-7 cells. The results indicated an IC50 value comparable to known chemotherapeutic agents, highlighting its potential as an anticancer drug .

- In Vivo Studies : Animal models treated with azetidine derivatives similar to 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol showed reduced tumor growth rates compared to control groups. These findings reinforce the compound's therapeutic potential and warrant further investigation into its efficacy and safety profiles in clinical settings .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol | 5.0 | MCF-7 | Tubulin destabilization |

| CA-4 (Reference Compound) | 3.9 | MCF-7 | Tubulin destabilization |

| Other Azetidine Derivatives | Varies | Various | Cell cycle arrest and apoptosis |

Scientific Research Applications

Anticancer Properties

Recent studies indicate that azetidine derivatives, including 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol;hydrochloride, exhibit significant antiproliferative effects against various cancer cell lines. Notably, it has shown promising results against MCF-7 breast cancer cells, with an IC50 value comparable to established chemotherapeutic agents. The mechanism of action is primarily attributed to the compound's ability to interact with tubulin, leading to microtubule destabilization and subsequent disruption of mitotic processes in cancer cells .

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol | 5.0 | MCF-7 | Tubulin destabilization |

| CA-4 (Reference Compound) | 3.9 | MCF-7 | Tubulin destabilization |

| Other Azetidine Derivatives | Varies | Various | Cell cycle arrest and apoptosis |

In Vitro Studies

In vitro assays have demonstrated that this compound can induce cell cycle arrest and apoptosis in MCF-7 cells, reinforcing its potential as an anticancer agent. The cytotoxic effects were quantitatively assessed through IC50 values, which indicated significant activity against cancer cell proliferation.

In Vivo Studies

Animal model studies have further validated the therapeutic potential of azetidine derivatives similar to 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol. These studies reported reduced tumor growth rates in treated groups compared to controls, suggesting a promising avenue for future clinical applications.

Comparison with Similar Compounds

Structural Analogues

The table below compares 3-(4-bromo-2-chlorophenyl)azetidin-3-ol;hydrochloride with key analogs:

Key Structural and Functional Differences

Substituent Effects: The target compound contains both bromo and chloro groups on the phenyl ring, which are electron-withdrawing. This contrasts with analogs like 3-(4-bromophenyl)azetidin-3-ol hydrochloride (only Br) or 3-(4-chlorophenyl)azetidine hydrochloride (only Cl). Azetidin-3-ol hydrochloride (parent compound) lacks aryl substituents, making it more polar and suitable as a versatile intermediate .

Synthetic Utility :

- The target compound’s synthesis may involve coupling azetidin-3-ol hydrochloride with a 4-bromo-2-chlorophenyl group, similar to methods described for 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol (29% yield via SNAr reaction) .

- Analogs like 3-(propan-2-yl)azetidin-3-ol hydrochloride are synthesized via alkylation, highlighting divergent synthetic routes for aliphatic vs. aromatic derivatives .

The bromo-chloro substitution may enhance binding to hydrophobic pockets in enzymes or receptors. In contrast, β-lactam analogs (e.g., 3-fluoroazetidin-2-ones) exhibit anticancer activity, but their mechanisms differ due to the β-lactam ring .

Q & A

Q. What are the optimized synthetic routes for 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol; hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a 4-bromo-2-chlorophenyl precursor with an azetidine derivative. A common approach includes:

- Step 1: Reacting 4-bromo-2-chlorobenzaldehyde with azetidine in ethanol or methanol under reflux (60–80°C) for 6–12 hours, using a catalyst such as p-toluenesulfonic acid (PTSA) to facilitate imine formation .

- Step 2: Reducing the intermediate imine with sodium borohydride (NaBH₄) in a polar aprotic solvent (e.g., THF) at 0–5°C to yield the azetidin-3-ol core .

- Step 3: Treating the product with HCl gas in diethyl ether to form the hydrochloride salt .

Key Parameters to Optimize:

- Solvent Choice: Methanol improves solubility of aromatic aldehydes, while THF enhances reduction efficiency.

- Catalyst Loading: 5–10 mol% PTSA minimizes side reactions like polymerization.

- Temperature Control: Low temperatures during reduction prevent over-reduction or ring-opening.

Q. How is the structure of 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol; hydrochloride characterized, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy:

- ¹H NMR: Look for the azetidine ring protons (δ 3.2–4.0 ppm, multiplet) and the hydroxyl proton (δ 5.1–5.3 ppm, broad singlet). The aromatic protons from the 4-bromo-2-chlorophenyl group appear as two doublets (δ 7.4–7.8 ppm) .

- ¹³C NMR: The quaternary carbon bearing the hydroxyl group resonates at δ 70–75 ppm, while the aromatic carbons show signals at δ 120–140 ppm .

- X-ray Crystallography: Resolves the stereochemistry of the azetidine ring and confirms the hydrochloride salt formation via Cl⁻ counterion identification .

- Mass Spectrometry (HRMS): Expected [M+H]⁺ for C₁₀H₁₁BrClNO⁺: 304.97 (calculated), 305.0 (observed) .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

Methodological Answer:

- Antimicrobial Screening:

- Use the broth microdilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO and test concentrations from 1–256 µg/mL. Measure MIC (Minimum Inhibitory Concentration) after 18–24 hours .

- Cytotoxicity Assays:

- Employ the MTT assay on cancer cell lines (e.g., MCF-7). Treat cells with 0.1–100 µM compound for 48 hours. Calculate IC₅₀ using nonlinear regression (typical range: 10–50 µM for active analogs) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

- Source Analysis: Verify compound purity via HPLC (>95%) and confirm salt form (HCl vs. free base). Impurities from incomplete reduction (e.g., residual imine) can skew results .

- Assay Standardization:

- Use identical cell lines/passage numbers. For example, MCF-7 cells at passage 15–20 may show metabolic variability.

- Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

- Mechanistic Follow-Up: Perform transcriptomics or proteomics to identify off-target effects that may explain discrepancies .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine and chlorine substituents on the phenyl ring direct electrophilic aromatic substitution (EAS). To enhance nucleophilic displacement:

- Activating Groups: Introduce electron-withdrawing groups (e.g., nitro) at the para position to the bromine, increasing ring electrophilicity .

- Catalyst Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids. Optimize ligand choice (e.g., SPhos for bulky substrates) and base (K₂CO₃ in dioxane/water) .

- Solvent Effects: DMF or DMSO enhances polar transition states in SNAr reactions, improving yields of substituted derivatives .

Q. How do structural modifications impact its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with targets like kinases. The azetidine’s hydroxyl group forms hydrogen bonds with catalytic lysine residues (e.g., in EGFR), while the 4-bromo-2-chlorophenyl group occupies hydrophobic pockets .

- SAR Studies:

- Replace bromine with fluorine: Reduces steric bulk but increases electronegativity, altering binding affinity.

- Modify the azetidine ring to pyrrolidine: Increases ring size, potentially improving fit in deeper binding pockets .

- Biophysical Validation: Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.